

Perilipin 2 (PLIN2): A Comprehensive Technical Guide to Gene Structure and Regulation

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Compound of Interest

Compound Name:	<i>adipose differentiation-related protein</i>
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Introduction

Perilipin 2 (PLIN2), also known as **Adipose Differentiation-Related Protein** (ADRP) or adipophilin, is a crucial protein in the regulation of cellular lipid metabolism. As a member of the PAT (Perilipin, ADRP, TIP47) family of proteins, PLIN2 is primarily associated with the surface of intracellular lipid droplets, playing a pivotal role in their formation, stabilization, and mobilization.^{[1][2]} Its expression is not limited to adipocytes but is found in a wide array of cells and tissues, making it a key marker for lipid accumulation in various physiological and pathological states.^{[1][3]} Understanding the intricacies of PLIN2 gene structure and its complex regulatory networks is paramount for developing therapeutic strategies targeting metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and certain types of cancer. This technical guide provides an in-depth overview of the PLIN2 gene, its transcriptional and post-transcriptional regulation, and detailed methodologies for its study.

Gene Structure of Perilipin 2

The PLIN2 gene is highly conserved across species, with orthologs identified in numerous organisms. In humans, the PLIN2 gene is located on chromosome 9, and in mice, the Plin2 gene is found on chromosome 4.^{[3][4]} The gene structure consists of multiple exons and introns, giving rise to several transcript variants through alternative splicing.

Human PLIN2 Gene Structure

The human PLIN2 gene (NCBI Gene ID: 123) is located on the p22.1 band of chromosome 9. [3] The primary transcript undergoes splicing to produce multiple mRNA variants, with the canonical isoform being encoded by 9 exons.[3]

Table 1: Exon-Intron Organization of Human PLIN2 (Transcript Variant 1 - NM_001122.4)

Feature	Start Position (GRCh38.p14)	End Position (GRCh38.p14)	Length (bp)
Exon 1	19,127,358	19,127,492	135
Intron 1	19,126,900	19,127,357	458
Exon 2	19,126,711	19,126,899	188
Intron 2	19,125,819	19,126,710	892
Exon 3	19,125,663	19,125,818	155
Intron 3	19,124,942	19,125,662	721
Exon 4	19,124,788	19,124,941	154
Intron 4	19,118,550	19,124,787	6238
Exon 5	19,118,409	19,118,549	141
Intron 5	19,117,178	19,118,408	1231
Exon 6	19,117,040	19,117,177	138
Intron 6	19,113,831	19,117,039	3209
Exon 7	19,113,677	19,113,830	154
Intron 7	19,110,329	19,113,676	3348
Exon 8	19,110,212	19,110,328	117
Intron 8	19,108,611	19,110,211	1601
Exon 9	19,108,388	19,108,610	223

Data sourced from NCBI Gene database. Positions are on the complement strand.

Mouse Plin2 Gene Structure

The mouse Plin2 gene (NCBI Gene ID: 11520) is located on chromosome 4.[5] Similar to its human counterpart, it comprises multiple exons and introns, with several documented transcript variants.[5][6] The canonical transcript in mouse is also composed of 9 exons.

Table 2: Exon-Intron Organization of Mouse Plin2 (Transcript Variant 1 - NM_001403718.1)

Feature	Start Position (GRCm39)	End Position (GRCm39)	Length (bp)
Exon 1	86,588,388	86,588,518	131
Intron 1	86,587,839	86,588,387	549
Exon 2	86,587,649	86,587,838	190
Intron 2	86,586,693	86,587,648	956
Exon 3	86,586,535	86,586,692	158
Intron 3	86,585,836	86,586,534	699
Exon 4	86,585,683	86,585,835	153
Intron 4	86,579,444	86,585,682	6239
Exon 5	86,579,303	86,579,443	141
Intron 5	86,578,072	86,579,302	1231
Exon 6	86,577,934	86,578,071	138
Intron 6	86,574,729	86,577,933	3205
Exon 7	86,574,575	86,574,728	154
Intron 7	86,571,228	86,574,574	3347
Exon 8	86,571,111	86,571,227	117
Intron 8	86,569,510	86,571,110	1601
Exon 9	86,569,287	86,569,509	223

Data sourced from NCBI Gene and Ensembl databases. Positions are on the complement strand.

Alternative Splicing

Alternatively spliced transcript variants of PLIN2 have been identified in both humans and mice. [1][3][6] These variants can differ in their 5' untranslated regions (UTRs), coding sequences, and 3' UTRs, potentially leading to proteins with altered functions or different regulatory

properties. For instance, human transcript variant 2 (NR_024523.2) is a non-coding RNA due to alternative splicing in the 5' region that introduces a premature stop codon, making it a candidate for nonsense-mediated mRNA decay.^[3] In mice, numerous transcript variants have been annotated, some of which result in truncated protein isoforms.^{[6][7]} The physiological relevance of many of these isoforms is still under investigation.

Regulation of PLIN2 Gene Expression

The expression of PLIN2 is tightly controlled at both the transcriptional and post-transcriptional levels, allowing cells to dynamically adapt their lipid storage capacity to metabolic demands.

Transcriptional Regulation

The promoter region of the PLIN2 gene contains binding sites for several key transcription factors that regulate its expression in response to various stimuli, including fatty acids, hormones, and cellular stress.

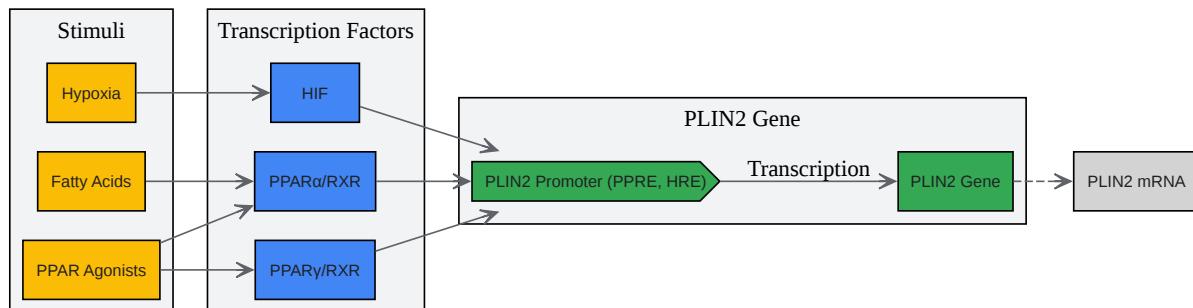
A primary regulatory axis for PLIN2 transcription involves the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.^{[1][8]} PPARs play a central role in lipid and glucose homeostasis.

- PPAR α : In the liver, PLIN2 is a direct target of PPAR α .^{[9][10]} Activation of PPAR α by fatty acids or synthetic agonists leads to a significant increase in PLIN2 mRNA levels.^[9] This regulation is mediated through a highly conserved direct repeat-1 (DR-1) element in the PLIN2 promoter.^[9]
- PPAR γ : PPAR γ is a master regulator of adipogenesis and is also involved in PLIN2 regulation.^[8] Agonists of PPAR γ have been shown to induce PLIN2 expression, contributing to lipid droplet accumulation.^[11]

Table 3: Quantitative Regulation of PLIN2 Expression by PPAR Agonists

Agonist	Cell/Tissue Type	Fold Change in PLIN2 mRNA	Reference
GW7647 (PPAR α agonist)	Human Hepatoma (HepG2) cells	Significant increase	[9][10]
Wy-14,643 (PPAR α agonist)	Mouse Liver	>5-fold increase	[9]
Rosiglitazone (PPAR γ agonist)	3T3-L1 adipocytes	Significant induction	[8]

Besides PPARs, other transcription factors are implicated in the regulation of PLIN2. For example, hypoxia-inducible factors (HIFs) can upregulate PLIN2 expression under hypoxic conditions.[12]



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Transcriptional control of PLIN2 gene expression.

Post-Transcriptional Regulation

Post-transcriptional mechanisms, including regulation by microRNAs (miRNAs), add another layer of complexity to the control of PLIN2 expression.

MicroRNAs are small non-coding RNAs that typically bind to the 3' UTR of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified to regulate PLIN2 expression.

- miR-194-5p: In the context of hepatic steatosis, miR-194-5p has been shown to co-regulate PLIN2 expression.[\[12\]](#)
- miR-22: This miRNA is a key regulator of lipid and metabolic homeostasis and is predicted to target PLIN2.[\[13\]](#)

The interplay between miRNAs and PLIN2 mRNA provides a mechanism for fine-tuning PLIN2 protein levels in response to specific cellular contexts.

Experimental Protocols

Studying the structure and regulation of the PLIN2 gene requires a variety of molecular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

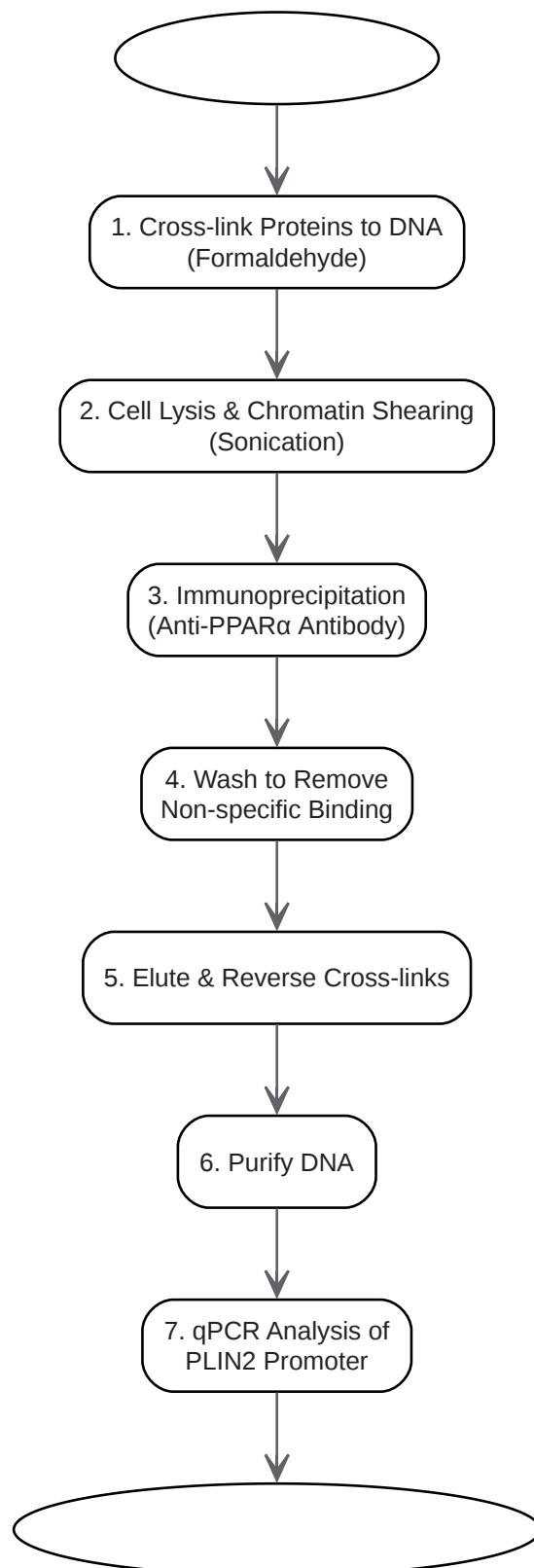
ChIP is used to determine whether a specific protein, such as a transcription factor, binds to a particular DNA sequence *in vivo*.

Protocol: ChIP for PPAR α Binding to the PLIN2 Promoter

- Cell Culture and Cross-linking:
 - Culture HepG2 cells to 80-90% confluence.
 - Treat cells with a PPAR α agonist (e.g., 1 μ M GW7647) or vehicle (DMSO) for the desired time (e.g., 6 hours).
 - Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

- Wash cells twice with ice-cold PBS.
- Cell Lysis and Sonication:
 - Scrape cells and resuspend in cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).
 - Incubate on ice for 10 minutes and then centrifuge to pellet the nuclei.
 - Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).
 - Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin by incubating with Protein A/G agarose beads for 1 hour at 4°C.
 - Incubate the pre-cleared chromatin overnight at 4°C with an anti-PPAR α antibody or a non-specific IgG control.
 - Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein-DNA complexes.
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elution and Reverse Cross-linking:
 - Elute the complexes from the beads with elution buffer (1% SDS, 0.1 M NaHCO₃).
 - Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours.
 - Treat with RNase A and Proteinase K to remove RNA and protein.

- DNA Purification and Analysis:
 - Purify the DNA using a PCR purification kit.
 - Analyze the enrichment of the PLIN2 promoter region by qPCR using primers flanking the predicted PPAR α binding site.



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Chromatin Immunoprecipitation (ChIP) workflow.

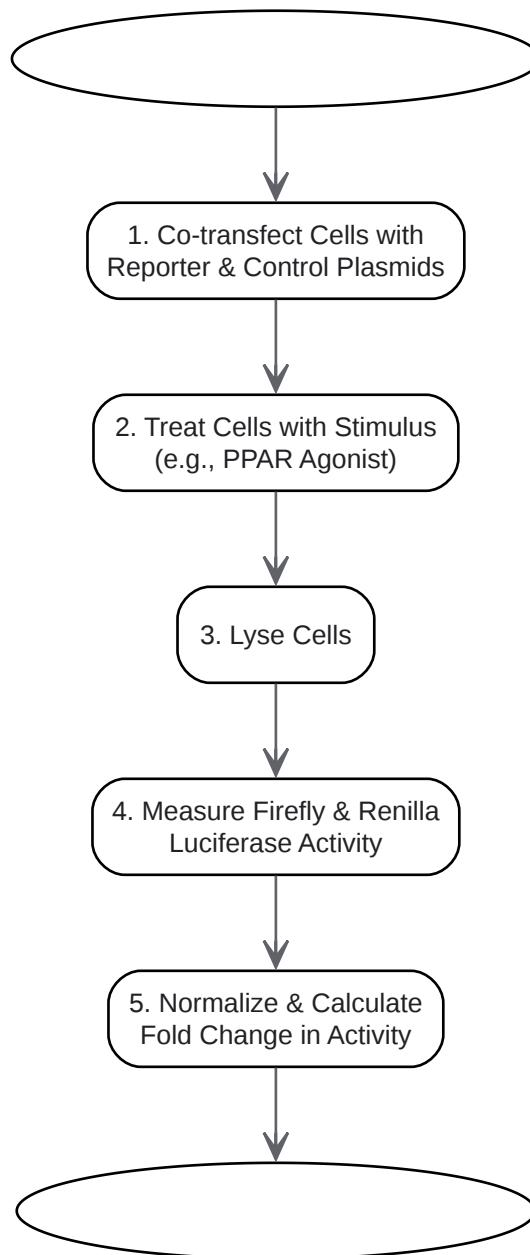
Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the activity of a promoter by cloning it upstream of a luciferase reporter gene.

Protocol: Dual-Luciferase Reporter Assay for PLIN2 Promoter Activity

- Plasmid Construction:
 - Clone the promoter region of the human PLIN2 gene into a luciferase reporter vector (e.g., pGL3-Basic).
 - Co-transfect a control vector expressing Renilla luciferase for normalization of transfection efficiency.
- Cell Culture and Transfection:
 - Seed cells (e.g., HepG2) in a 24-well plate.
 - Transfect the cells with the PLIN2 promoter-luciferase construct, the Renilla luciferase control vector, and an expression vector for a transcription factor of interest (e.g., PPAR α) or an empty vector control, using a suitable transfection reagent.
- Cell Treatment:
 - After 24 hours, treat the cells with the desired stimulus (e.g., PPAR α agonist) or vehicle.
- Cell Lysis and Luciferase Assay:
 - After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using Passive Lysis Buffer (Promega).
 - Measure Firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer and a dual-luciferase reporter assay system.[14][15]
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

- Calculate the fold change in promoter activity relative to the control condition.



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